molecular formula C12H17NO2 B2549017 methyl7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 2120341-46-8

methyl7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B2549017
CAS No.: 2120341-46-8
M. Wt: 207.273
InChI Key: YLYCGERJRDHPSY-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated indole scaffold. The molecule comprises a tetrahydroindole core substituted with two methyl groups at the 7-position and a methyl ester at the 2-position. This structure confers unique physicochemical properties, including reduced aromaticity compared to fully planar indoles, which influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)6-4-5-8-7-9(11(14)15-3)13-10(8)12/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYCGERJRDHPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1NC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic

Biological Activity

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 2120341-46-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.

PropertyValue
Molecular FormulaC12H17NO2
Molar Mass207.27 g/mol
Density1.085 g/cm³ (predicted)
Boiling Point353.0 °C (predicted)
pKa16.24 (predicted)

The biological activity of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is primarily attributed to its structural similarity to other indole derivatives, which have been shown to exhibit various pharmacological effects. Indole-based compounds often interact with multiple biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.

Cytotoxicity and Cancer Research

The cytotoxic effects of indole derivatives have been extensively studied in various cancer cell lines. Compounds structurally related to methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate have shown selective cytotoxicity against tumor cells while sparing normal cells. For example, certain indole derivatives demonstrated IC50 values indicating effective inhibition of tumor cell proliferation with minimal cytotoxicity towards healthy cells .

A notable case study involved the evaluation of indole derivatives against pediatric brain tumor cells (KNS42), where some compounds exhibited IC50 values around 0.84 μM for viability inhibition . This underscores the potential application of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in targeted cancer therapies.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its analogs:

Activity TypeObservationsReference
AntimicrobialPotential activity against M. tuberculosis
CytotoxicityEffective against cancer cell lines with low toxicity
Enzymatic InhibitionSimilar compounds inhibit key enzymes in metabolic pathways

Comparison with Similar Compounds

Key Observations:

Ring Saturation Effects : The tetrahydroindole core in the target compound reduces aromaticity compared to fully unsaturated indoles (e.g., indole-5-carboxylic acid), likely lowering melting points and altering solubility in polar solvents .

Substituent Influence : Fluorine substituents (as in methyl 4,7-difluoro-1H-indole-2-carboxylate) increase molecular weight and may enhance metabolic stability, while chlorine (as in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) introduces steric and electronic effects that modulate reactivity .

Ester vs.

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